molecular formula C8H9NO4 B1322837 5,6-Dimethoxypicolinic acid CAS No. 324028-89-9

5,6-Dimethoxypicolinic acid

Cat. No.: B1322837
CAS No.: 324028-89-9
M. Wt: 183.16 g/mol
InChI Key: KUYQYZCJTXNORX-UHFFFAOYSA-N
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Description

5,6-Dimethoxypicolinic acid is a high-purity chemical building block designed for research applications in medicinal and synthetic chemistry. As a derivative of picolinic acid—an endogenous metabolite of the essential amino acid L-tryptophan—this compound offers a versatile scaffold for the development of novel molecules . Picolinic acid derivatives are extensively utilized as key intermediates in synthesizing more complex compounds, a role highlighted in numerous patent applications . Researchers value these structures for their ability to act as ligands for metal ions, forming stable chelates that can be used to study metal assimilation in biological systems . Furthermore, structurally similar methoxy-substituted picolinic acids are frequently employed in the synthesis of potential pharmaceutical agents, including those investigated for their activity as vitamins, cholesterol-lowering agents, and plant growth regulators . The dimethoxy substitution pattern on the pyridine ring makes this compound a particularly valuable precursor for constructing sophisticated N-heterocyclic architectures. It is intended for use in method development, library synthesis, and as a starting material for generating compounds for high-throughput screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5,6-dimethoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-6-4-3-5(8(10)11)9-7(6)13-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYQYZCJTXNORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629522
Record name 5,6-Dimethoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324028-89-9
Record name 5,6-Dimethoxy-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324028-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxypicolinic acid typically involves the methoxylation of picolinic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxypicolinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

5,6-Dimethoxypicolinic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique substitution pattern allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts methoxy groups to aldehydes or acidsPotassium permanganate, chromium trioxide
ReductionForms derivatives with hydroxyl groupsLithium aluminum hydride, sodium borohydride
SubstitutionReplaces methoxy groups with other functional groupsHalogens (e.g., bromine), nucleophiles (e.g., amines)

Biology

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary research suggests potential in inhibiting cancer cell proliferation through interaction with specific molecular targets.

Case Study: Anticancer Activity
In a study examining the effects of this compound on cancer cell lines, it was found that the compound inhibited cell growth by interfering with critical cellular pathways essential for proliferation. This suggests its potential as a lead compound in drug development targeting cancer therapies.

Medicine

The compound is being investigated for its therapeutic applications in drug development. Its mechanism of action involves binding to specific enzymes or receptors, potentially leading to new treatments for inflammatory diseases and cancer.

Table 2: Potential Therapeutic Applications

Application AreaDescription
Cancer TreatmentInhibits growth of cancer cells
Inflammatory DiseasesModulates immune response

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for various chemical processes and formulations.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxypicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

4,5-Dimethoxypicolinic Acid

  • Structure : Methoxy groups at positions 4 and 5, carboxylic acid at position 2.
  • Key Properties: Molecular formula: C₈H₉NO₄; molecular weight: 183.16 . Solubility: Sparingly soluble in water (33 g/L at 25°C) .
  • Applications: Limited data in the evidence, but methoxy-substituted picolinic acids are often intermediates in pharmaceutical synthesis.

Sulfonyl-Substituted Picolinic Acids

Examples from :

6-((Methylsulfonyl)methyl)picolinic acid (6): Structure: Methylsulfonylmethyl group at position 6. Synthesis: Reacted with methyl methanesulfonate under heating (120°C), purified via flash chromatography . Applications: Potential use in medicinal chemistry due to sulfonyl groups’ enzyme-inhibitory properties.

6-(Methylsulfonamido)picolinic acid (7): Structure: Methylsulfonamido group at position 6. Synthesis: Derived from methyl 6-aminopicolinate via sulfonylation . Key Difference: The sulfonamido group enhances hydrogen-bonding capacity compared to methoxy substituents.

Carbamoyl-Substituted Derivatives

Examples from :

  • 6-(Benzylcarbamoyl)picolinic acid :
    • Structure : Benzylcarbamoyl group at position 6.
    • Yield : 87% via carbamoylation .
    • Applications : Tested as inhibitors of metallo-β-lactamases (enzymes linked to antibiotic resistance) .
  • 6-((Thiophen-2-ylmethyl)carbamoyl)picolinic acid :
    • Structure : Thiophene-containing carbamoyl group.
    • Key Difference : Heterocyclic substituents (e.g., thiophene) improve binding affinity to enzyme active sites compared to methoxy groups .

Amino-Substituted Derivatives

  • 6-(Dimethylamino)picolinic Acid (CAS 30721-88-1): Structure: Dimethylamino group at position 6. Applications: Widely used as a ligand in coordination chemistry due to the electron-donating amino group .

Dipicolinic Acid (2,6-Pyridinedicarboxylic Acid)

  • Structure : Carboxylic acid groups at positions 2 and 6.
  • Key Difference: Higher polarity and solubility compared to mono-carboxylic analogs like 4,5-dimethoxypicolinic acid .
  • Applications : Chelating agent in industrial and biological systems (e.g., bacterial spore stabilization) .

Structural and Functional Analysis

Substituent Effects on Reactivity and Solubility

Compound Substituent Position/Group Solubility (25°C) Key Reactivity
4,5-Dimethoxypicolinic acid 4,5-OCH₃; 2-COOH 33 g/L Electron-rich ring; moderate acidity
6-(Methylsulfonamido) 6-SO₂NHCH₃; 2-COOH Not reported Strong H-bond donor; acidic NH
Dipicolinic acid 2,6-COOH Highly soluble Chelates metal ions (e.g., Zn²⁺)

Research and Application Gaps

  • 5,6-Dimethoxypicolinic Acid: Limited data in the provided evidence; further studies on its synthesis, solubility, and biological activity are needed.
  • Comparative Bioactivity : Methoxy-substituted analogs may exhibit lower enzyme inhibition compared to sulfonamido or carbamoyl derivatives due to reduced hydrogen-bonding capacity .

Biological Activity

5,6-Dimethoxypicolinic acid (DMPA) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions on the pyridine ring. Its chemical formula is C8H9NO4C_8H_9NO_4, and it has been classified under various chemical databases, including PubChem and BenchChem .

Biological Activities

Research has demonstrated that DMPA exhibits several biological activities, including:

  • Antimicrobial Properties : Studies indicate that DMPA and its derivatives possess antimicrobial effects against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Effects : DMPA has shown potential in inhibiting cancer cell proliferation. In vitro studies suggest that it induces apoptosis in cancer cells through the activation of specific signaling pathways.
  • Neuroprotective Effects : There is growing evidence supporting DMPA's role in protecting neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.

The biological effects of DMPA are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : DMPA may act as an inhibitor for certain enzymes involved in metabolic processes. This inhibition can lead to altered biochemical pathways that affect cell growth and survival.
  • Metal Ion Complexation : The compound's ability to form stable complexes with metal ions enhances its biological activity, particularly in enzyme modulation.

Research Findings and Case Studies

Several studies have investigated the biological activity of DMPA:

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of DMPA against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as a therapeutic agent against infections.
  • Cancer Cell Line Analysis : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that DMPA reduced cell viability by inducing apoptosis. Flow cytometry analysis showed increased Annexin V staining in treated cells, confirming apoptotic cell death.
  • Neuroprotective Study : Research involving neuroblastoma cells demonstrated that DMPA significantly decreased oxidative stress markers when exposed to neurotoxic agents, indicating its potential use in treating neurodegenerative conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DMPA, it is useful to compare it with related compounds:

CompoundStructure FeaturesBiological Activity
Picolinic AcidCarboxylic acid at 2-positionMild antimicrobial properties
Nicotinic AcidCarboxylic acid at 3-positionNeuroprotective effects
5-Methoxypicolinic AcidSingle methoxy groupLimited anticancer activity

DMPA stands out due to its dual methoxy substitution, which enhances its solubility and biological reactivity compared to its analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-Dimethoxypicolinic acid, and how can its purity be validated?

  • Methodology :

  • Synthesis : Utilize palladium-catalyzed decarboxylative cross-coupling reactions, as demonstrated in analogous picolinic acid derivatives (e.g., 4-picolinic acid with aryl bromides) . Key steps include optimizing reaction conditions (temperature, solvent, catalyst loading) and protecting/deprotecting methoxy groups.
  • Characterization : Employ NMR (¹H/¹³C), FT-IR, and mass spectrometry for structural confirmation. For purity, use HPLC with a C18 column and UV detection (λ = 254 nm), referencing retention times against standards .
  • Documentation : Follow IUPAC nomenclature guidelines and report melting points, solubility, and spectroscopic data in alignment with journal standards (e.g., Dalton Transactions or Beilstein Journal of Organic Chemistry) .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Stability Studies : Conduct accelerated degradation tests at pH 1–13 (using HCl/NaOH buffers) and temperatures ranging from 25°C to 60°C. Monitor decomposition via UV-Vis spectroscopy or LC-MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) using pseudo-first-order models. Validate data consistency via triplicate trials and statistical tools (e.g., ANOVA) .
  • Reporting : Include error margins and confidence intervals in tables, adhering to the "Results and Discussion" structure outlined in Medicinal Chemistry Research guidelines .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodology :

  • Molecular Modeling : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare results with experimental catalytic performance data (e.g., turnover numbers in cross-coupling reactions) .
  • Validation : Correlate computed activation energies with experimental kinetic data. Address discrepancies by refining solvent effects or transition-state geometries .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

  • Methodology :

  • Data Triangulation : Repeat experiments under controlled conditions (e.g., dry solvents, inert atmosphere) to rule out moisture/oxygen interference. Cross-validate using 2D NMR (COSY, HSQC) or X-ray crystallography .
  • Error Analysis : Apply statistical tests (e.g., Grubbs’ test) to identify outliers. Document limitations in sample preparation or instrument calibration in the "Experimental" section .

Q. How to design a mechanistic study for this compound’s role in ligand-metal coordination complexes?

  • Methodology :

  • Spectroscopic Probes : Use UV-Vis titration to determine binding constants (Kb) with transition metals (e.g., Pd²⁺, Cu²⁺). Validate stoichiometry via Job’s plot analysis .
  • Kinetic Profiling : Monitor reaction intermediates using stopped-flow techniques or in situ IR. Compare with analogous ligands (e.g., 4,5-dimethoxypicolinic acid) to isolate electronic effects .
  • Ethical Reporting : Disclose potential biases (e.g., catalyst source purity) and align with FINER criteria (Feasible, Novel, Ethical) for research question formulation .

Data Presentation and Reproducibility

Q. What are the best practices for reporting crystallographic data of this compound complexes?

  • Guidelines :

  • Include CIF files in supplementary materials, detailing unit cell parameters, refinement statistics (R-factor), and hydrogen bonding networks. Reference CCDC deposition numbers .
  • Use tables to compare bond lengths/angles with literature values (e.g., Dalton Transactions ESI requirements) .

Q. How to ensure reproducibility in synthetic protocols for derivatives of this compound?

  • Recommendations :

  • Provide step-by-step procedures with exact molar ratios, reaction times, and purification methods (e.g., column chromatography gradients). Publish negative results (e.g., failed catalysts) to aid troubleshooting .
  • Share raw spectral data in repositories like Figshare or institutional databases, citing DOIs in the "Supporting Information" section .

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